molecular formula C13H15NO B2607417 N-(2-Furylmethyl)-1-phenyl-1-ethanamine CAS No. 161119-98-8

N-(2-Furylmethyl)-1-phenyl-1-ethanamine

Cat. No.: B2607417
CAS No.: 161119-98-8
M. Wt: 201.269
InChI Key: GWRYGVPRPBVFRS-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-1-phenyl-1-ethanamine is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.269. The purity is usually 95%.
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Scientific Research Applications

Solid State and Solution Characterization of Chiral, Conformationally Mobile Tripodal Ligands

Research has demonstrated the synthesis of chiral, pseudo C3-symmetric complexes with metals like ZnII and CuII using ligands that include structures similar to "N-(2-Furylmethyl)-1-phenyl-1-ethanamine." These complexes possess an electrophilic coordination site, showcasing their potential in creating propeller-like spatial arrangements pivotal for chiroptical measurements and Monte Carlo/stochastic dynamics simulations, which further elucidates their conformations and reactivities at normal temperatures (Canary et al., 1998).

Characterization of Cytochrome P450 Enzymes

Although primarily focused on metabolism studies related to certain psychoactive compounds, research here indirectly highlights the broader applicative scope of compounds structurally related to "this compound" in understanding cytochrome P450 enzymes' roles. This enzyme class is crucial for drug metabolism, indicating the compound's derivatives' potential application in pharmacokinetic studies (Nielsen et al., 2017).

Transfer Hydrogenation Catalysis

Chiral synthons based on the structure of "this compound" have been synthesized and utilized in nickel(II) complexes for catalyzing the asymmetric transfer hydrogenation (ATH) of ketones. These studies provide insight into the catalytic activities and mechanistic pathways of these complexes, offering a foundation for developing new catalytic systems for hydrogenation reactions (Kumah et al., 2019).

Electronic Absorption Spectra of Furan Derivatives

Investigations into the electronic absorption spectra of furan derivatives, including those similar to "this compound," have allowed for the prediction of molecules' predominant conformations and polarity. These studies are critical for understanding the electronic interactions within molecules, which is vital for designing compounds with specific optical properties (Abu-eittah & Hammed, 1984).

Synthesis and Antiamoebic Activity

A series of chalcones bearing N-substituted ethanamine tails, structurally related to "this compound," were synthesized and evaluated for their antiamoebic activity. This research signifies the compound's derivatives' potential in developing new antiparasitic agents, with several compounds showing activity superior to the standard drug metronidazole (Zaidi et al., 2015).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-11(12-6-3-2-4-7-12)14-10-13-8-5-9-15-13/h2-9,11,14H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRYGVPRPBVFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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